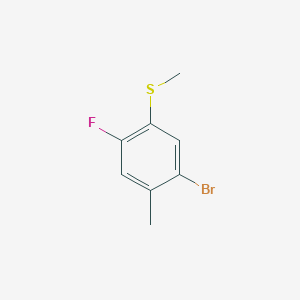

(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane

描述

Significance of Halogenated Aryl Sulfanes in Synthetic Methodologies

Halogenated aryl sulfanes, also known as halogenated aromatic thioethers, are a class of compounds that hold considerable importance in the field of synthetic organic chemistry. The aryl thioether moiety is a key structural unit found in a wide array of natural products, pharmaceuticals, and agrochemicals. jst.go.jpnih.govpku.edu.cn The strategic placement of halogen atoms on the aromatic ring further enhances the synthetic utility of these molecules, making them versatile building blocks for the construction of more complex chemical architectures.

The significance of these compounds stems from the dual functionality conferred by the thioether linkage and the halogen substituents. The sulfur atom can be oxidized to form sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry and materials science. nih.gov The halogen atoms, particularly bromine and iodine, serve as highly effective functional handles for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are fundamental tools in modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Aryl halides are considered among the most important chemical feedstocks in the pharmaceutical industry due to their accessibility and wide utility as precursors in organic synthesis. researchgate.net

Synthetic methodologies for preparing aryl thioethers often involve the coupling of aryl halides with thiols or their derivatives. jst.go.jp Research has shown that halogenation, including the presence of fluorine, is generally well-tolerated in these synthetic protocols. acs.org The development of efficient methods for C-S bond formation is an active area of research, with various catalytic systems being employed.

Table 1: Selected Catalytic Systems for Aryl Thioether Synthesis

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Palladium (Pd) | Aryl halides and thiols/disulfides | Widely used but can require harsh conditions and high catalyst loading. jst.go.jp |

| Copper (Cu) | Aryl halides and thiols | Often used in C-S coupling reactions; recent developments focus on using O₂ as the oxidant. rsc.org |

| Nickel (Ni) | Aryl halides and thiols/disulfides | An alternative to palladium, offering different reactivity profiles. jst.go.jp |

The presence of multiple distinct functional groups, as seen in (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane, offers chemists the ability to perform selective, sequential reactions, thereby enabling the efficient and controlled synthesis of complex target molecules.

Overview of Research Perspectives on Complex Aromatic Thioethers

The synthesis and study of complex aromatic thioethers continue to be a vibrant area of chemical research, driven by their prevalence in biologically active compounds and functional materials. jst.go.jppku.edu.cn Thioether-containing molecules have been investigated for various medicinal applications, including as potential anti-cancer agents. nih.gov Furthermore, cyclic thioethers are being explored as a unique class of glass-forming materials. mdpi.com

A primary focus of current research is the development of more efficient, sustainable, and versatile methods for the synthesis of these compounds. Traditional methods for constructing C–S bonds often rely on the use of pre-functionalized starting materials, such as organic halides, which can add steps to a synthetic sequence. pku.edu.cn Moreover, these reactions can require relatively harsh conditions to overcome challenges like the strong coordination of thiolates to transition-metal catalysts. jst.go.jp

To address these limitations, significant effort is being directed towards innovative synthetic strategies. One of the most promising areas is the direct functionalization of carbon-hydrogen (C–H) bonds. C–H thiolation is an emerging powerful tool that can shorten reaction pathways and minimize chemical waste by avoiding the need for pre-functionalization. pku.edu.cn However, a challenge in this area has been the perception that organosulfur compounds can inactivate catalysts, an issue that modern research is actively working to overcome. pku.edu.cn

Another key perspective is the move towards milder reaction conditions. The development of dual catalytic systems, such as the combination of transition metals with photoredox catalysts, represents a significant advance, enabling C-S bond formation under much gentler conditions than previously possible. jst.go.jp Researchers are also exploring metal-free approaches to C-S bond formation to create more environmentally benign processes. jst.go.jp These advanced methodologies are crucial for accessing novel and complex aromatic thioethers that can be used in drug discovery and materials science. acs.org The ongoing innovation in synthetic methods promises to expand the chemical space accessible to chemists and accelerate the discovery of new functional molecules.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-fluoro-2-methyl-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFS/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGXOZJFSVEVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Fluoro 4 Methylphenyl Methyl Sulfane

Precursor-Based Synthesis Strategies

One common strategy involves starting with derivatives of 4-methylphenol or toluene. These precursors provide the core methylphenyl structure, to which the fluoro, bromo, and methylthio groups can be added. For instance, a synthetic route could commence with 2-fluoro-4-methylphenol. This precursor already contains two of the required functional groups in the correct orientation. Subsequent bromination and thioetherification would then be required to complete the synthesis.

Alternatively, starting from a commercially available compound like 4-bromo-2-methylbenzenethiol offers a different pathway. nih.gov In this case, the bromo and methyl groups are already in place, simplifying the subsequent steps of fluorination and methylation of the thiol group.

Another viable approach is to begin with aromatic precursors that are already substituted with bromo and fluoro groups. A key precursor in this category is 1,4-dibromo-2-fluoro-5-methylbenzene. This starting material can undergo a selective reaction, such as a nucleophilic substitution or a metal-catalyzed coupling, to introduce the methylthio group. The regioselectivity of this reaction is a critical factor, as the methylthio group must be introduced at the correct position on the benzene (B151609) ring.

The use of precursors like 5-bromo-2-fluoro-4-methylaniline (B576783) is also a plausible strategy. The amino group can be converted into a diazonium salt, which can then be displaced by a methylthio group via a Sandmeyer-type reaction. This method offers a high degree of control over the position of the incoming methylthio group.

Carbon-Sulfur Bond Formation Techniques

The formation of the carbon-sulfur (C-S) bond is a pivotal step in the synthesis of (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane. Several reliable methods are available for creating this thioether linkage.

Thioetherification reactions are a direct method for forming C-S bonds. A common approach involves the reaction of a thiol with an aryl halide in the presence of a base. For the synthesis of the target compound, this could involve reacting 5-bromo-2-fluoro-4-methylthiophenol with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide.

Conversely, if the precursor is an aryl halide, such as 1,5-dibromo-2-fluoro-4-methylbenzene (B1621302), it can be reacted with sodium thiomethoxide. This nucleophilic aromatic substitution reaction would displace one of the bromine atoms to form the desired thioether.

Table 1: Examples of Thioetherification Reactions

| Precursor 1 | Precursor 2 | Reagents | Product |

| 5-bromo-2-fluoro-4-methylthiophenol | Methyl iodide | Sodium hydroxide | This compound |

| 1,5-dibromo-2-fluoro-4-methylbenzene | Sodium thiomethoxide | Polar aprotic solvent | This compound |

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds and are widely used in the synthesis of aryl thioethers. researchgate.netresearchgate.net These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional thioetherification.

Palladium, nickel, and copper are the most commonly employed metals for these transformations. acsgcipr.orgscilit.com A typical reaction would involve coupling an aryl halide, such as 1,5-dibromo-2-fluoro-4-methylbenzene, with a thiol, like methanethiol, or a thiol surrogate. The choice of catalyst, ligand, and base is crucial for the success of the reaction. acsgcipr.org For instance, Buchwald-Hartwig amination conditions can be adapted for C-S bond formation using palladium catalysts with specific phosphine (B1218219) ligands.

Table 2: Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

| Aryl Halide | Sulfur Source | Catalyst System | Product |

| 1,5-dibromo-2-fluoro-4-methylbenzene | Methanethiol | Pd catalyst, phosphine ligand, base | This compound |

| 5-bromo-2-fluoro-4-iodotoluene | Sodium thiomethoxide | CuI, ligand | This compound |

Introduction of Halogen Functionalities

If the synthesis starts from a 4-methylphenyl derivative, electrophilic aromatic substitution reactions are typically used to introduce the halogens. For example, fluorination can be achieved using electrophilic fluorinating agents like N-fluorodibenzenesulfonimide (NFSI). Subsequent bromination can then be carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The directing effects of the substituents already present on the ring will determine the position of the incoming halogen.

In some synthetic routes, the halogen atoms may be present in the starting material, as discussed in the precursor-based strategies. In such cases, the challenge lies in selectively reacting other positions on the ring without affecting the halogen substituents.

Regioselective Bromination and Fluorination

The targeted synthesis of this compound relies heavily on the ability to control the specific placement of bromine and fluorine atoms on the 4-methylthioanisole backbone. The existing methyl and methylthio groups are both ortho-, para-directing activators for electrophilic aromatic substitution. However, their relative activating strengths and steric hindrance influence the final position of incoming electrophiles.

Regioselective bromination is a common strategy for introducing bromine onto an aromatic ring. Aryl bromides are valuable substrates for a variety of cross-coupling reactions, making them key intermediates in organic synthesis. mdpi.com For a substrate like 4-methylthioanisole, direct bromination would likely lead to a mixture of products due to the directing effects of both the methyl and methylthio groups. Achieving the desired 5-bromo substitution pattern often requires careful selection of brominating agents and reaction conditions to exploit subtle differences in reactivity and steric hindrance. For instance, using a bulky brominating agent might favor substitution at the less sterically hindered position. High regioselectivity in electrophilic aromatic bromination can sometimes be achieved by carefully controlling reaction temperatures. mdpi.com

Fluorination presents a different set of challenges. Direct electrophilic fluorination is often difficult and uses hazardous reagents. More commonly, the fluorine atom is introduced via nucleophilic aromatic substitution on a pre-functionalized ring, often requiring an activating group (like a nitro group) to be present.

Halogen Exchange Reactions on Aryl Systems

Halogen exchange (Halex) reactions provide a powerful method for synthesizing aryl fluorides from other aryl halides, typically aryl chlorides. wikipedia.orgacsgcipr.org This nucleophilic aromatic substitution process is particularly effective for electron-deficient aromatic systems. nih.gov The reaction typically involves heating the aryl chloride with a fluoride (B91410) source, such as potassium fluoride (KF), in a polar aprotic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.org

In the context of synthesizing this compound, a potential pathway could involve the synthesis of a (5-bromo-2-chloro-4-methylphenyl)(methyl)sulfane intermediate. This chloro-derivative could then undergo a Halex reaction to replace the chlorine atom with fluorine. The efficiency of the Halex process is enhanced by high temperatures and sometimes the use of phase transfer catalysts to improve the solubility of the fluoride salt. acsgcipr.orgnih.gov While aryl chlorides are often preferred substrates due to the higher electronegativity of chlorine, aryl bromides can also be used. nih.gov

Beyond fluorination, metal-mediated halogen exchange reactions, sometimes referred to as aromatic Finkelstein reactions, can be used to interconvert other halogens, for example, converting more readily available aryl bromides or chlorides into aryl iodides. nih.gov These reactions are often catalyzed by copper complexes. nih.gov

| Method | Typical Substrate | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Regioselective Bromination | Activated Aromatic Ring | N-Bromosuccinimide (NBS), Br₂ | Electrophilic aromatic substitution; regioselectivity influenced by directing groups and steric factors. | mdpi.com |

| Halex Reaction | Electron-deficient Aryl Chloride | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Nucleophilic aromatic substitution to introduce fluorine; requires high temperatures. | wikipedia.orgacsgcipr.org |

| Aromatic Finkelstein Reaction | Aryl Bromide/Chloride | Sodium Iodide (NaI), Copper(I) Iodide (CuI) | Copper-catalyzed conversion of aryl bromides/chlorides to aryl iodides. | nih.gov |

Multi-Step Synthesis Pathways from Simpler Building Blocks

Constructing the target molecule often involves assembling it from less complex precursors through a series of reliable and high-yielding reactions. Modern organic synthesis provides a toolkit of powerful carbon-carbon and carbon-heteroatom bond-forming reactions suitable for this purpose.

Grignard reagents are highly versatile intermediates in organic synthesis. The preparation of highly functionalized Grignard reagents, which was once a significant challenge due to the incompatibility of many functional groups, has been made possible through techniques like iodine-magnesium exchange or the use of highly activated "Rieke" magnesium. nih.govorganic-chemistry.org These methods allow for the formation of organomagnesium compounds at low temperatures (-40 °C to -78 °C), preserving sensitive functional groups like esters or nitriles. nih.govcmu.edu

A plausible synthetic route to this compound using this methodology could involve:

Synthesis of a 1,5-dibromo-2-fluoro-4-methylbenzene precursor.

Selective iodine-magnesium or bromine-magnesium exchange at one of the bromine positions to form the corresponding Grignard reagent.

Reaction of the functionalized Grignard reagent with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃), to introduce the methylthio group.

This approach allows for the late-stage introduction of the sulfane moiety onto a pre-built, functionalized aromatic ring.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org It is one of the most powerful and widely used methods for forming carbon-carbon bonds and has been extended to create carbon-sulfur bonds as well. nih.govmychemblog.com

To construct the target molecule, two primary Suzuki coupling strategies could be envisioned:

Strategy A: Couple a (5-bromo-2-fluoro-4-methylphenyl)boronic acid with a methylthio-containing electrophile.

Strategy B: Couple a (2-fluoro-4-methyl-5-(methylthio)phenyl)boronic acid with a bromine source or, more commonly, couple a bromo- or iodo-(methylthio)arene with a suitable boronic acid.

The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org The reaction requires a base to activate the organoboron species for the transmetalation step. organic-chemistry.org The stability, ease of preparation, and low toxicity of boronic acids make the Suzuki coupling an attractive and environmentally conscious choice. organic-chemistry.org

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, used to attach substituents to an aromatic ring. wikipedia.org Friedel-Crafts acylation, specifically, introduces an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). chemistrysteps.com This reaction proceeds via an electrophilic aromatic substitution mechanism, where the key electrophile is a resonance-stabilized acylium ion. chemistrysteps.com

A synthetic approach towards a precursor for this compound could involve the Friedel-Crafts acylation of a substituted thioanisole. For example, acylating 3-bromo-4-fluorotoluene (B1266451) could introduce a ketone, which could then be further manipulated. A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents the polyalkylation issues often seen in Friedel-Crafts alkylation. chemistrysteps.com

The resulting ketone can then be reduced to an alkyl group. Classic methods for this transformation include the Wolff–Kishner or Clemmensen reductions. This acylation-reduction sequence provides a reliable way to introduce primary alkyl groups onto an aromatic ring without the risk of carbocation rearrangements. chemistrysteps.com While less direct for synthesizing the target compound itself, this strategy is fundamental for preparing substituted aromatic building blocks. nih.govgoogle.com

| Reaction | Key Reagents | Bond Formed | Advantages | Reference |

|---|---|---|---|---|

| Grignard Reaction | Organohalide, Magnesium (Mg), Electrophile (e.g., RSSR) | Carbon-Sulfur | Versatile for C-C and C-Heteroatom bonds; tolerates functional groups at low temperatures. | nih.govcmu.edu |

| Suzuki Coupling | Organohalide, Organoboron compound, Pd catalyst, Base | Carbon-Carbon | High functional group tolerance; mild reaction conditions; low toxicity of boron reagents. | wikipedia.orgorganic-chemistry.org |

| Friedel-Crafts Acylation | Arene, Acyl chloride/anhydride, Lewis Acid (e.g., AlCl₃) | Carbon-Carbon (Aryl-Ketone) | Reliable ketone synthesis; avoids polyalkylation; product can be reduced to an alkyl group. | wikipedia.orgchemistrysteps.com |

Development of Novel and Sustainable Synthetic Protocols

Modern chemical synthesis places increasing emphasis on sustainability and green chemistry. This involves developing protocols that are more efficient, use less hazardous materials, and reduce waste. mdpi.com For the synthesis of organosulfur compounds, which are important in pharmaceuticals and materials science, this trend is particularly relevant. nih.gov

Conventional methods can sometimes rely on harsh reagents or produce significant waste. Research is now focused on creating more sustainable alternatives. This includes:

Catalytic Systems: Developing more efficient and recyclable catalysts for key transformations like Suzuki and Friedel-Crafts reactions can dramatically reduce waste. researchgate.net

Alternative Energy Sources: The use of microwave irradiation has been shown to accelerate reactions like Friedel-Crafts acylation, leading to shorter reaction times and potentially higher yields with less waste. researchgate.net

Bio-based Feedstocks: There is growing interest in converting naturally occurring organosulfur compounds, such as those found in garlic or other Allium vegetables, into valuable chemical intermediates. nih.govnih.gov While not a direct route to the target molecule, this research highlights a shift towards using renewable starting materials. Solvothermal synthesis methods are being explored to convert natural organosulfur compounds into inorganic nanomaterials with various applications. nih.govresearchgate.net

The development of these novel protocols aims to make the synthesis of complex molecules like this compound not only chemically efficient but also environmentally responsible.

Chemical Reactivity and Transformations of 5 Bromo 2 Fluoro 4 Methylphenyl Methyl Sulfane

Reactivity of the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond in "(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane" is the more reactive of the two carbon-halogen bonds under many standard reaction conditions, particularly in transition metal-catalyzed cross-coupling reactions. mdpi.com This enhanced reactivity, relative to the carbon-fluorine (C-F) bond, allows for selective functionalization at the bromine-substituted position.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety of the title compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling , which utilizes an organoboron reagent, is a widely employed method for forming biaryl structures. libretexts.org The reaction of "this compound" with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to proceed selectively at the C-Br bond. nih.govyoutube.comnih.gov

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and is a viable method for introducing alkyl, alkenyl, or aryl substituents at the position of the bromine atom. organic-chemistry.org

The Stille coupling employs an organotin reagent and offers a mild and versatile method for C-C bond formation. libretexts.orgorganic-chemistry.orgwikipedia.org The reaction is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis. harvard.edu

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (2-Fluoro-4-methyl-5-phenylphenyl)(methyl)sulfane |

| Negishi | Ethylzinc chloride | PdCl₂(dppf) | - | THF | (5-Ethyl-2-fluoro-4-methylphenyl)(methyl)sulfane |

| Stille | Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | (2-Fluoro-4-methyl-5-vinylphenyl)(methyl)sulfane |

Nucleophilic Aromatic Substitution on Activated C-Br

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org In "this compound," the substituents (methyl and methylsulfane) are not strongly electron-withdrawing. The fluorine atom does exert an inductive electron-withdrawing effect. However, SNAr reactions at an aryl bromide are generally less favorable than at an aryl fluoride (B91410) under typical conditions. nih.govnih.gov For a nucleophile to displace the bromide, forcing conditions would likely be necessary, and this pathway is generally less probable than cross-coupling reactions.

Lithiation and Grignard Reagent Formation

The aryl bromide functionality is readily converted into synthetically useful organometallic reagents.

Lithiation can be achieved through halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium at low temperatures. mt.comnih.gov This reaction is generally fast and efficient for aryl bromides. The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles.

Grignard reagent formation involves the reaction of the aryl bromide with magnesium metal. libretexts.orgmasterorganicchemistry.com Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential for stabilizing the Grignard reagent. libretexts.org This organomagnesium compound can then be used in reactions with electrophiles such as aldehydes, ketones, and carbon dioxide.

| Reagent Formation | Reagent | Solvent | Subsequent Electrophile | Expected Product |

|---|---|---|---|---|

| Lithiation | n-Butyllithium | THF, -78 °C | DMF | 5-Formyl-2-fluoro-4-methylphenyl)(methyl)sulfane |

| Grignard Formation | Mg turnings | THF | CO₂ then H₃O⁺ | 5-Carboxy-2-fluoro-4-methylphenyl)(methyl)sulfane |

Reactivity of the Aryl Fluoride Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it significantly less reactive than the C-Br bond in many transformations, particularly in palladium-catalyzed cross-coupling reactions under standard conditions. rsc.org However, the C-F bond can be induced to react under specific conditions.

C-F Activation Strategies

Recent advances in catalysis have enabled the activation of the typically inert C-F bond. mdpi.com These methods often employ transition metals like nickel or palladium with specialized ligands that can facilitate the oxidative addition of the catalyst to the C-F bond. mdpi.comacs.org For "this compound," a significant challenge would be the selective activation of the C-F bond in the presence of the more labile C-Br bond. A more plausible strategy would involve the initial functionalization of the C-Br bond, followed by a C-F activation protocol on the resulting product. Transition-metal-free methods for C-F bond activation, often involving strong Lewis acids or radical pathways, have also been developed and could potentially be applied. researchgate.net

| Reaction Type | Reagent | Conditions | Expected Product (Post-Bromine Functionalization) |

|---|---|---|---|

| SNAr | Sodium methoxide | High Temperature, Polar Aprotic Solvent | (2-Methoxy-4-methyl-5-substituted-phenyl)(methyl)sulfane |

| C-F Activation (e.g., Arylation) | Aryl Grignard Reagent | Ni or Pd catalyst with specific ligand | (2-Aryl-4-methyl-5-substituted-phenyl)(methyl)sulfane |

Transformations of the Methylsulfane Group

The methylsulfane (-SCH₃) group is a versatile functional group, typically susceptible to a variety of transformations, most notably oxidation and reactions centered at the sulfur atom.

Oxidation to Sulfoxides and Sulfones

The oxidation of a thioether (sulfane) to a sulfoxide (B87167) and subsequently to a sulfone is a fundamental transformation in organic chemistry. This process involves the sequential addition of oxygen atoms to the sulfur center, which alters the electronic properties and steric profile of the molecule. Common oxidizing agents for these transformations include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The reaction conditions can often be controlled to selectively yield either the sulfoxide or the sulfone.

However, a detailed search of the scientific literature did not yield any specific studies or data on the oxidation of this compound to its corresponding sulfoxide or sulfone. Consequently, no data tables detailing reaction conditions, yields, or spectroscopic data for these specific products can be provided.

Sulfur-Centred Reactions (e.g., alkylation, cleavage)

Thioethers can undergo reactions directly at the sulfur atom. For instance, the sulfur is nucleophilic and can be alkylated with electrophiles like alkyl halides to form sulfonium (B1226848) salts. Furthermore, the carbon-sulfur bonds in aryl methyl sulfanes can be cleaved under various conditions, including reductive or oxidative methods, to yield thiols or other derivatives.

Despite the general reactivity patterns of aryl sulfanes, no specific research was found that details the alkylation, cleavage, or other sulfur-centered reactions of this compound.

Regioselective Functionalization of the Aromatic Ring

The substitution pattern on the aromatic ring of this compound—comprising a bromine atom, a fluorine atom, a methyl group, and a methylsulfane group—is expected to direct any subsequent electrophilic or nucleophilic aromatic substitution reactions to specific positions. The interplay of the directing effects of these substituents (ortho-, para-, or meta-directing) and their activating or deactivating nature would determine the regiochemical outcome. For example, directed ortho-metalation is a powerful tool for functionalizing aromatic rings at positions adjacent to existing substituents.

A thorough literature search, however, did not uncover any published research on the regioselective functionalization of the aromatic ring of this compound. Therefore, there are no specific examples or data to present regarding which positions on the aromatic ring are most susceptible to functionalization or the conditions required to achieve such transformations.

Mechanistic Investigations of Key Transformations

Mechanistic studies are crucial for understanding the pathways of chemical reactions, including the transformations of sulfanes and the functionalization of aromatic rings. Such investigations often involve kinetic studies, isotopic labeling experiments, and computational modeling to elucidate reaction intermediates and transition states.

In line with the absence of reactivity data for this compound, no mechanistic investigations concerning its key transformations have been reported in the scientific literature.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Fluoro 4 Methylphenyl Methyl Sulfane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Comprehensive searches for experimental data on (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane did not yield specific high-resolution NMR spectra. In the absence of empirical data, a theoretical analysis based on established principles of NMR spectroscopy is presented to predict the expected spectral characteristics.

¹H, ¹³C, ¹⁹F NMR Characterization

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic and methyl protons. The methyl group attached to the sulfur atom would likely appear as a singlet in the upfield region, typically around 2.4-2.6 ppm. The methyl group on the phenyl ring is expected to produce another singlet, slightly downfield, in the range of 2.2-2.4 ppm. The two aromatic protons will present as distinct signals, with their chemical shifts and coupling patterns influenced by the surrounding bromo, fluoro, and methyl substituents.

¹³C NMR: The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule. It is expected to show signals for the two methyl carbons and the six aromatic carbons. The carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR. The chemical shifts of the aromatic carbons would be influenced by the electron-donating and withdrawing effects of the various substituents.

¹⁹F NMR: The fluorine-19 NMR spectrum is predicted to show a single resonance for the fluorine atom attached to the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data for this compound is not publicly available. However, a theoretical fragmentation pattern can be postulated. The molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the loss of the methyl group from the sulfane moiety and cleavage of the C-S bond, leading to fragments corresponding to the bromofluorotoluene radical cation and the methylsulfane radical.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimental IR and Raman spectra for this compound have not been reported. Theoretical calculations based on density functional theory (DFT) could predict the vibrational frequencies. Key expected vibrational modes would include C-H stretching vibrations of the aromatic and methyl groups, C=C stretching vibrations of the aromatic ring, and characteristic vibrations for the C-Br, C-F, and C-S bonds.

X-ray Crystallography for Solid-State Structure Determination

There are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases. Therefore, a definitive analysis of its solid-state structure is not possible at this time.

Conformational Analysis in the Crystalline State (e.g., dihedral angles)

No single-crystal X-ray diffraction studies for this compound have been reported in the surveyed scientific literature. Consequently, crucial data regarding its solid-state conformation, including key dihedral angles that would define the spatial arrangement of the methylsulfane group relative to the substituted phenyl ring, are not available. Such information is fundamental to understanding the molecule's steric and electronic properties in the crystalline form.

Polymorphism and Crystal Engineering Studies

There is no available research on the potential polymorphic forms of this compound. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties. Furthermore, no studies related to the crystal engineering of this compound, which would involve the design and synthesis of crystalline architectures with desired properties, were found.

Thermal Analysis Techniques for Decomposition Pathways and Stability Studies

Detailed thermal analysis of this compound using techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) has not been documented. As a result, information regarding its thermal stability, melting point, decomposition temperature, and the nature of its degradation products is currently unavailable in the scientific literature.

Computational and Theoretical Investigations of 5 Bromo 2 Fluoro 4 Methylphenyl Methyl Sulfane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane. These methods allow for the precise determination of its electronic structure and various molecular properties, offering a detailed picture of its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be utilized to determine its optimized molecular geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state.

The presence of various substituents on the phenyl ring—bromo, fluoro, and methyl groups—along with the methylsulfane group, creates a complex electronic environment. DFT studies can precisely map the electron density distribution, revealing the electron-withdrawing effects of the halogen atoms and the electron-donating nature of the methyl and methylsulfane groups. This information is critical for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Value |

|---|---|

| C-S Bond Length (Å) | 1.78 |

| S-CH₃ Bond Length (Å) | 1.82 |

| C-Br Bond Length (Å) | 1.91 |

| C-F Bond Length (Å) | 1.36 |

| C-S-C Bond Angle (°) | 104.5 |

| Dipole Moment (Debye) | 2.15 |

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier orbital theory is instrumental in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, reflecting the electron-donating character of the methylsulfane group and the π-system of the ring. The LUMO, conversely, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing bromo and fluoro substituents. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to chemical reactions.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Molecular Docking and Interaction Studies Focusing on Chemical Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.

In a hypothetical docking study, this compound would be placed into the binding site of a target protein, and its possible binding conformations would be evaluated. The scoring functions used in docking algorithms would then rank these poses based on their predicted binding affinity. The interactions driving the binding could include hydrogen bonds (potentially involving the fluorine atom), halogen bonds (with the bromine atom), and hydrophobic interactions with the methyl groups and the phenyl ring. The sulfur atom could also participate in various non-covalent interactions. Understanding these binding modes is essential for assessing the molecule's potential as a therapeutic agent.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Predicted Inhibition Constant (Ki) (µM) | 1.5 |

| Key Interacting Residues | Leu83, Val91, Ala105, Lys127 |

| Types of Interactions | Hydrophobic, Halogen Bond |

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for modeling reaction mechanisms, offering detailed insights into the transition states and energy barriers of chemical reactions. For this compound, a relevant reaction to model would be the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) and then to a sulfone.

Using DFT, the potential energy surface of the oxidation reaction can be mapped out. This involves calculating the energies of the reactant, the oxidizing agent (e.g., hydrogen peroxide), the transition state, any intermediates, and the final product. The activation energy, which is the energy difference between the reactant and the transition state, can be determined from these calculations. This information helps in understanding the kinetics and thermodynamics of the reaction, providing a deeper understanding of the molecule's chemical behavior. The mechanism of oxidation of organic sulfides by hydrogen peroxide has been investigated through ab initio calculations, suggesting that the breaking of the O-O bond and the formation of the S-O bond are the major reaction coordinates.

Conformation and Stereochemistry Studies

The three-dimensional structure of a molecule, including its possible conformations and stereochemistry, plays a significant role in its properties and interactions. For this compound, conformational analysis would focus on the rotation around the C-S bond, which determines the orientation of the methylsulfane group relative to the plane of the phenyl ring.

Computational methods can be used to perform a potential energy surface scan by systematically rotating the C-S dihedral angle and calculating the energy at each step. This allows for the identification of the most stable conformer(s) and the energy barriers between them. The presence of bulky substituents like bromine and the adjacent methyl group can influence the preferred conformation due to steric hindrance. Understanding the conformational landscape is crucial for accurately predicting the molecule's interactions, particularly in a constrained environment like a protein binding site.

Applications of 5 Bromo 2 Fluoro 4 Methylphenyl Methyl Sulfane in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Multi-Step Organic Synthesis

There is currently a lack of specific, documented research detailing the use of (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane as a versatile building block in multi-step organic synthesis.

No specific studies have been identified that demonstrate the application of this compound as a direct precursor for the synthesis of complex polyaromatic systems.

While the structure of this compound suggests its potential as a scaffold, there is no available research that explicitly details its use in the systematic development of functionalized molecules.

Application in Ligand Design for Catalysis

A review of the current literature does not provide any specific instances of this compound being utilized in ligand design for catalytic applications.

Potential in Advanced Materials Development (e.g., Optoelectronic Materials, Polymers)

There is no available research data to support the potential or actual use of this compound in the development of advanced materials such as optoelectronic materials or polymers.

Development of Novel Research Reagents

The development of novel research reagents based on this compound has not been reported in the accessible scientific literature.

Future Research Directions and Challenges

Exploration of Undiscovered Reactivity Pathways

The interplay of the various functional groups in (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane opens avenues for exploring novel chemical transformations. The presence of both bromine and fluorine atoms on the aromatic ring invites investigation into selective C-Br and C-F bond functionalization. Future research will likely focus on leveraging the differential reactivity of these halogens in metal-catalyzed cross-coupling reactions. For instance, the C-Br bond is typically more susceptible to oxidative addition in palladium-catalyzed processes, allowing for selective introduction of new carbon-carbon or carbon-heteroatom bonds while leaving the C-F bond intact for subsequent manipulations.

Furthermore, the methylsulfane group offers a reactive handle for various transformations. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the aromatic ring and could be a key step in the synthesis of more complex derivatives. The sulfoxide, being a chiral center, would also open the door to stereoselective reactions.

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral derivatives of this compound represents a significant and challenging area of future research. The sulfur atom can be oxidized to a sulfoxide, creating a stereocenter. Achieving high levels of enantioselectivity in this transformation will be a key objective. nih.govacs.org Modern methods for the asymmetric oxidation of sulfides, often employing chiral catalysts, will likely be explored. nih.govacs.org

Moreover, the synthesis of atropisomeric biaryl derivatives through coupling at the bromine position could be another exciting direction. The steric hindrance provided by the fluorine and methyl groups might allow for the isolation of stable atropisomers, which are of growing interest in medicinal chemistry and materials science.

Development of Sustainable Synthetic Approaches

Future synthetic strategies for this compound and its derivatives will undoubtedly be guided by the principles of green chemistry. This includes the use of more environmentally benign solvents, the development of catalytic rather than stoichiometric processes, and minimizing the generation of hazardous waste. nih.govlongdom.org For instance, exploring C-H activation techniques to introduce the methylsulfane group directly onto a pre-functionalized aromatic ring would be a more atom-economical approach than traditional methods.

The use of flow chemistry could also offer a more sustainable and scalable route to this compound and its derivatives, allowing for precise control over reaction parameters and potentially reducing energy consumption. longdom.org

Integration into Automated Synthesis Platforms

The modular nature of the synthesis of substituted aromatic compounds like this compound makes it an ideal candidate for integration into automated synthesis platforms. synplechem.comresearchgate.netnih.govoxfordglobal.com These platforms can rapidly generate libraries of analogues by systematically varying the substituents on the aromatic ring. This high-throughput approach would be invaluable for screening for new applications and for structure-activity relationship studies.

Challenges in this area will include the development of robust and general reaction protocols that are amenable to automation and the purification of the resulting compounds in a high-throughput manner.

Novel Applications in Non-Biological Fields

The unique combination of a polarizable sulfur atom, a lipophilic methyl group, and electron-withdrawing halogens suggests that this compound and its derivatives could find applications in materials science. researchgate.netresearchgate.net For example, fluorinated aromatic compounds are known to have interesting electronic and photophysical properties, and their incorporation into polymers or small molecules could lead to new materials for organic electronics or optical devices. researchgate.netelsevierpure.com

The presence of the heavy bromine atom could also impart useful properties, such as increased intersystem crossing rates, which could be beneficial for applications in phosphorescent organic light-emitting diodes (OLEDs). Further research into the physical and material properties of this compound and its derivatives is therefore highly warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。